

Photostability of C.I. Pigment Red 15 Under UV Light: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Red 15**

Cat. No.: **B1170414**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photostability of C.I. Pigment **Red 15**, a monoazo pigment based on β -naphthol. Given the limited specific data exclusively on Pigment **Red 15**, this document synthesizes information from studies on structurally similar β -naphthol and Naphthol AS pigments to provide a thorough understanding of its anticipated behavior under ultraviolet (UV) irradiation.

Introduction to C.I. Pigment Red 15

C.I. Pigment **Red 15** is a synthetic organic pigment characterized by its dull, bluish-red shade. Chemically, it is identified as 1-(4-methyl-2-nitrophenylazo)-2-naphthol. As a member of the β -naphthol pigment family, its molecular structure contains a chromophore—the azo group (-N=N-)—which is susceptible to degradation upon exposure to UV light.^[1] The stability of such pigments is not only an intrinsic property of the molecule but is also significantly influenced by its surrounding environment, such as the polymer matrix in which it is dispersed.^{[1][2]}

The fundamental structure of these pigments exists in a tautomeric equilibrium between the azo and hydrazone forms, with the hydrazone form often being predominant in the solid state. This equilibrium is a critical factor in determining the pigment's color and stability.

Principles of Photodegradation in β -Naphthol Pigments

The degradation of organic pigments like C.I. Pigment **Red 15** under UV light is a complex process initiated by the absorption of photons. This energy absorption can excite the pigment molecule to a higher energy state, making it more reactive. The primary mechanisms of photodegradation include:

- Photolysis: The direct cleavage of chemical bonds within the pigment molecule by UV radiation. The azo bond is often a primary target for this type of degradation.
- Photo-oxidation: The reaction of the excited pigment molecule with oxygen, leading to the formation of colorless or different colored byproducts. This is a common pathway for the fading of organic pigments.
- Photosensitization: The pigment molecule can absorb light energy and transfer it to another molecule (e.g., the polymer binder or oxygen), which then initiates degradation reactions.

The overall lightfastness of a pigment is a result of these competing processes and is heavily dependent on the chemical structure of the pigment and the formulation it is in.[3]

Quantitative Data on Photostability

While specific quantitative photostability data for C.I. Pigment **Red 15** is not readily available in the reviewed literature, studies on a series of β -naphthol red pigments provide valuable insights into their general stability. The photodegradation quantum yield (ΦR), which represents the efficiency of a photochemical reaction, has been calculated for several related pigments. Lower ΦR values indicate higher stability.

Pigment Class	Reported Photodegradation Quantum Yields (ΦR)	Reference
β -Naphthol Reds	3×10^{-6} to 4×10^{-5}	[4]

These values suggest that β -naphthol pigments are relatively stable molecules.[4] It has also been observed that the presence of sulfonate groups can have a stabilizing effect.[4][5] Qualitative assessments of C.I. Pigment **Red 15** often classify its lightfastness as "II" on a scale of I to VIII (where I is excellent), though this can vary depending on the medium.[6]

Experimental Protocols for Photostability Testing

The evaluation of a pigment's photostability typically involves accelerated aging studies under controlled laboratory conditions, followed by analysis to quantify the changes.

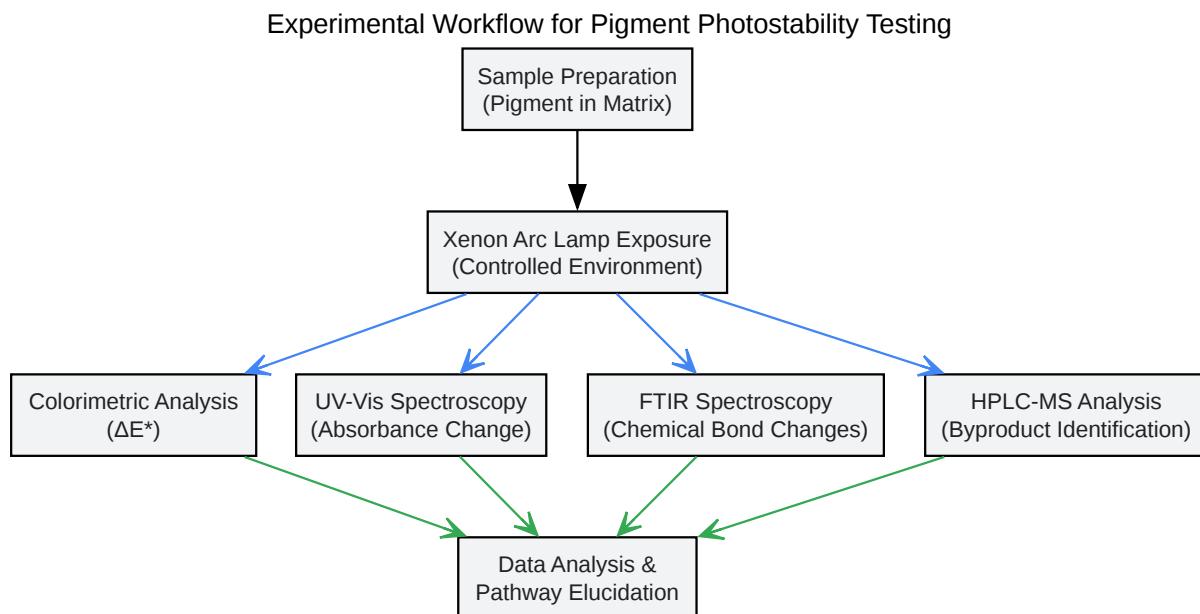
Accelerated Aging

A common method for accelerated aging is the use of a Xenon arc lamp, which simulates the full spectrum of sunlight, including UV, visible, and infrared radiation.

Protocol for Xenon Arc Lamp Exposure:

- **Sample Preparation:** The pigment is dispersed in a specific medium (e.g., a polymer film, paint, or solvent) and applied to a suitable substrate. A portion of the sample is masked to serve as an unexposed reference.
- **Exposure Conditions:** The samples are placed in a Xenon arc test chamber. Key parameters are controlled according to standards such as ISO 4892-2 or ASTM G155.
 - **Irradiance:** The intensity of the light source (e.g., W/m^2 at a specific wavelength).
 - **Temperature:** Controlled chamber temperature.
 - **Relative Humidity:** Controlled humidity levels.
 - **Light/Dark Cycles:** Pre-defined cycles to simulate natural exposure.
- **Exposure Duration:** Samples are exposed for a specified duration or until a certain radiant exposure (e.g., kJ/m^2) is reached. The Blue Wool Scale is often used as a reference to grade the lightfastness.[\[7\]](#)

Analytical Techniques

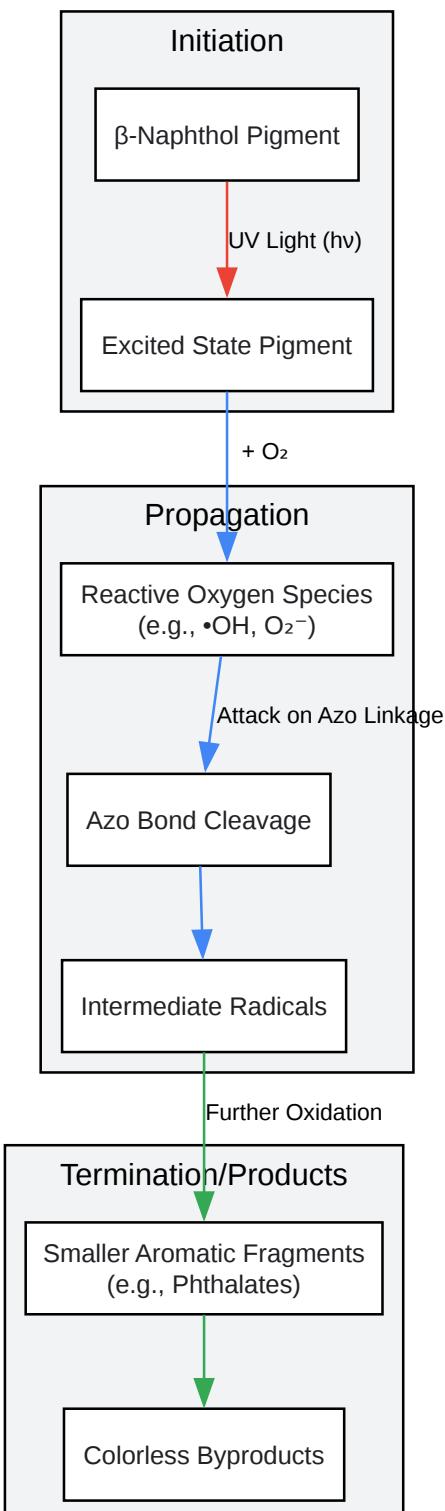

Following exposure, various analytical methods are employed to assess the extent of degradation.

- **Colorimetry:** A spectrophotometer or colorimeter is used to measure the change in color (ΔE^*). This provides a quantitative measure of fading or color shift.

- UV-Visible Spectroscopy: This technique is used to monitor the change in the absorbance spectrum of the pigment. A decrease in the intensity of the main absorption band indicates degradation of the chromophore.[8]
- Fourier Transform Infrared (FTIR) Spectroscopy: FTIR analysis can identify changes in the chemical bonds of the pigment and the surrounding binder, providing insights into the degradation mechanism.[3]
- High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS): HPLC-MS is a powerful tool for separating and identifying the degradation byproducts, which helps in elucidating the degradation pathway.[4][8]

Visualization of Workflows and Pathways

Experimental Workflow for Photostability Testing



[Click to download full resolution via product page](#)

Caption: A generalized workflow for assessing the photostability of organic pigments.

Plausible Photodegradation Pathway

The photodegradation of β -naphthol pigments likely proceeds through the cleavage of the azo bond, which is the primary chromophore. This can be initiated by photo-oxidation. The subsequent reactions can lead to a variety of smaller, often colorless, molecules. For some β -naphthol reds, the formation of phthalate compounds has been identified as a degradation product.^[4]

Plausible Photodegradation Pathway for a β -Naphthol Pigment[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Discoloration of Historical Plastic Objects: New Insight into the Degradation of β -Naphthol Pigment Lakes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. novaresearch.unl.pt [novaresearch.unl.pt]
- 5. researchgate.net [researchgate.net]
- 6. The Color of Art Pigment Database: Pigment Red, PR [artiscreation.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Photostability of C.I. Pigment Red 15 Under UV Light: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1170414#photostability-of-red-15-under-uv-light\]](https://www.benchchem.com/product/b1170414#photostability-of-red-15-under-uv-light)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com